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4-Phenyl-2-buten-1-OL

Cat. No.: B11837811
M. Wt: 148.20 g/mol
InChI Key: VNDHSAYSKPVHPA-SNAWJCMRSA-N
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Description

Contextualization of Unsaturated Alcohols in Synthetic Chemistry

Unsaturated alcohols are a pivotal class of organic compounds that feature both a hydroxyl (-OH) group and at least one carbon-carbon double or triple bond. This combination of functional groups imparts a versatile reactivity profile, making them crucial intermediates in a vast array of chemical transformations. aem.azaem.az They are found in nature and are also synthesized for various applications, including the production of flavors, pharmaceuticals, and polymers. mmsl.czacs.org The chemical properties of a specific unsaturated alcohol are dictated by the structure of its alkyl group, the number and position of its unsaturated bonds, and the substitution pattern around them. mmsl.cz

In synthetic organic chemistry, the oxidation of unsaturated alcohols to aldehydes or ketones is a fundamental transformation. orientjchem.org Furthermore, their double bonds can participate in a wide range of addition reactions, and the hydroxyl group can be involved in substitutions, eliminations, and derivatizations. aem.azmmsl.cz The interplay between these functional groups allows for the construction of complex molecular architectures from relatively simple starting materials. Unsaturated alcohols serve as precursors for the synthesis of a multitude of valuable compounds, including saturated alcohols through hydrogenation and various other functionalized molecules. aem.az Their significance is underscored by their role as key building blocks in the synthesis of biologically active compounds and materials with desirable properties.

Significance of Phenyl-Substituted Butenols in Mechanistic and Methodological Studies

Phenyl-substituted butenols, such as 4-Phenyl-2-buten-1-ol, represent a specific subclass of unsaturated alcohols that have garnered considerable attention in mechanistic and methodological studies. The presence of the phenyl group introduces electronic and steric effects that can profoundly influence the reactivity and selectivity of reactions. For instance, the phenyl group can stabilize adjacent carbocations or radicals, thereby directing the course of a reaction.

These compounds serve as valuable substrates for investigating reaction mechanisms, particularly in transition metal-catalyzed processes. The hydroxyl group can act as a coordinating ligand, influencing the stereochemical outcome of a reaction. For example, studies on the isomerization of 4-phenyl-3-buten-2-ol (B3023580) and 1-phenyl-2-buten-1-ol (B13832310) have provided insights into reaction pathways. researchgate.net

Furthermore, phenyl-substituted butenols are instrumental in the development of new synthetic methodologies. Their defined structure allows for the systematic evaluation of catalyst performance and reaction conditions. For example, the reactivity of styryl carbinol (cinnamyl alcohol), a related phenyl-substituted unsaturated alcohol, has been compared to other unsaturated alcohols in oxidation reactions, revealing the electronic influence of the phenyl group. orientjchem.org The insights gained from studying these model systems are crucial for extending the applicability of new synthetic methods to more complex and structurally diverse molecules.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C10H12O
Molecular Weight 148.205 g/mol
CAS Number 42238-15-3

Table created with data from lookchem.comnih.govchemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B11837811 4-Phenyl-2-buten-1-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

(E)-4-phenylbut-2-en-1-ol

InChI

InChI=1S/C10H12O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-7,11H,8-9H2/b5-4+

InChI Key

VNDHSAYSKPVHPA-SNAWJCMRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C=C/CO

Canonical SMILES

C1=CC=C(C=C1)CC=CCO

Origin of Product

United States

Synthetic Methodologies for 4 Phenyl 2 Buten 1 Ol

Chemo- and Regioselective Reduction Strategies

The reduction of α,β-unsaturated carbonyl compounds is a common and effective method for the synthesis of allylic alcohols like 4-phenyl-2-buten-1-ol. The key challenge in this approach is to selectively reduce the carbonyl group without affecting the carbon-carbon double bond.

Catalytic Hydrogenation Approaches for Unsaturated Carbonyl Precursors

Catalytic hydrogenation provides a powerful tool for the reduction of unsaturated aldehydes and ketones. The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the carbonyl group over the alkene functionality. For instance, the hydrogenation of 4-phenyl-2-butenal, an unsaturated aldehyde precursor, can yield this compound. The selectivity of this transformation is highly dependent on the catalyst system employed. Platinum-based catalysts, such as 4% Pt/TiO2, have been utilized in the hydrogenation of related structures like 4-phenyl-2-butanone. researchgate.net The solvent can also play a significant role in directing the selectivity of the reaction. researchgate.net

Chemoselective Reductions of Enone Systems (e.g., 4-Phenyl-3-buten-2-one)

The chemoselective reduction of α,β-unsaturated ketones, or enones, such as 4-phenyl-3-buten-2-one (B7806413), is a widely studied transformation for the synthesis of allylic alcohols. nih.govresearchgate.net Various reducing agents have been developed to achieve this selective 1,2-reduction of the carbonyl group, leaving the carbon-carbon double bond intact.

Modified borohydride (B1222165) reagents have proven effective in this regard. For example, sodium borohydride in the presence of barium acetate (B1210297) has been used for the regioselective and chemoselective reduction of cinnamaldehyde (B126680) and benzylideneacetone (B49655) to their corresponding allylic alcohols. researchgate.net Another modified borohydride agent, 1-benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tetrahydroborate, has also been successfully employed for the 1,2-reduction of α,β-unsaturated carbonyl compounds, including the conversion of 4-phenyl-3-buten-2-one to 4-phenyl-3-buten-2-ol (B3023580). oup.com

Table 1: Chemoselective Reduction of 4-Phenyl-3-buten-2-one

Reducing Agent/SystemProductYield (%)Reference
NaBH₄/Ba(OAc)₂4-Phenyl-3-buten-2-ol- researchgate.net
1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane tetrahydroborate4-Phenyl-3-buten-2-olHigh oup.com
In vivo (Rats and Dogs)4-Phenyl-2-butanone (major), trans-4-Phenyl-3-buten-2-ol (minor)- nih.gov

Carbon-Carbon Bond Formation Routes

An alternative approach to constructing this compound involves the formation of new carbon-carbon bonds. These methods often provide a high degree of control over the stereochemistry of the final product.

Allylation Reactions in the Construction of Homoallylic Alcohols

Allylation reactions are a cornerstone of organic synthesis for the formation of homoallylic alcohols. arkat-usa.org These reactions typically involve the addition of an allyl nucleophile to a carbonyl compound. The synthesis of this compound can be envisioned through the allylation of benzaldehyde. Various metals, including zinc, indium, and magnesium, can mediate this transformation. arkat-usa.org For example, a system of zinc and catalytic indium chloride in the presence of ammonium (B1175870) chloride has been shown to promote the Barbier-type allylation of aldehydes with allyl chloride in water, yielding the corresponding homoallylic alcohols in high yields. arkat-usa.org Asymmetric allylation reactions have also been developed, offering a route to enantiomerically enriched homoallylic alcohols. mmu.ac.uk

Carbometallation Reactions with Propargylic Alcohol Substrates

Carbometallation reactions, which involve the addition of an organometallic reagent across a carbon-carbon multiple bond, offer a powerful and stereoselective method for the synthesis of substituted alkenes. kyoto-u.ac.jp The synthesis of substituted allylic alcohols can be achieved through the carbometallation of propargylic alcohols. rsc.org For instance, the reaction of a propargylic alcohol with a Grignard reagent in the presence of a copper catalyst can lead to a highly substituted allylic alcohol. rsc.org A magnesium-mediated carbometallation of propargyl alcohols has also been described, which proceeds through a magnesium chelate intermediate that can then react with an electrophile, such as an aldehyde, to form diene-diols. uottawa.ca

Wittig-Type Olefination Reactions for Alkene Generation

The Wittig reaction is a renowned method for the synthesis of alkenes from carbonyl compounds and a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.comwikipedia.orglibretexts.org This reaction is highly valuable due to its reliability in forming a carbon-carbon double bond at a specific location. libretexts.org The synthesis of this compound could potentially be achieved through a multi-step sequence involving a Wittig reaction. For example, a Wittig reaction could be used to create the 2-butenyl side chain, followed by functional group manipulations to introduce the hydroxyl group. A related approach, the sequential 1,4-elimination and researchgate.netuottawa.ca-Wittig rearrangement of (E)-4-alkoxy-2-butenyl benzoates, has been utilized to stereoselectively synthesize (2Z,4E)-2,4-pentadien-1-ols. nii.ac.jp

Transformations from Alkynyl Intermediates

The selective hydrogenation of a carbon-carbon triple bond to a double bond is a fundamental transformation in organic synthesis, crucial for accessing specific alkene isomers from alkynyl precursors. nih.gov For the synthesis of this compound, the corresponding alkynyl alcohol, 4-phenyl-2-butyn-1-ol, serves as the direct precursor. The primary challenge in this transformation is to achieve high selectivity for the desired alkene without over-reduction to the corresponding saturated alkane, 4-phenyl-1-butanol. nih.govcambridgecore.org

The stereochemical outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions employed. The partial hydrogenation of internal alkynes typically yields the (Z)- or cis-alkene, as the reaction proceeds via the syn-addition of two hydrogen atoms to the triple bond on the catalyst surface. nih.gov This process is generally understood to follow the Horiuti-Polanyi mechanism, where hydrogen gas is first adsorbed and dissociated on the catalyst surface, followed by the sequential addition of hydrogen atoms to the adsorbed alkyne. nih.gov

Heterogeneous catalysts are widely used for this purpose, with palladium-based systems being the most common. nih.gov To prevent over-hydrogenation and enhance selectivity for the alkene, these catalysts are often "poisoned" or modified. A classic example is the Lindlar catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), which is highly effective for the syn-hydrogenation of alkynes to (Z)-alkenes. Other supports like boehmite and titania, and modifiers like pyridine (B92270), can also be used to tune the catalyst's activity and selectivity. rsc.org The choice of solvent, temperature, and hydrogen pressure are critical external parameters that must be carefully controlled to optimize the reaction and prevent mass-transfer limitations that could negatively affect selectivity. rsc.org

ParameterDescriptionTypical Conditions for Alkyne Semihydrogenation
Catalyst The active metal and support material.Palladium (Pd) on supports like CaCO₃, BaSO₄, TiO₂, or Boehmite. nih.govrsc.org
Modifier/Poison A substance added to deactivate the most active sites and prevent over-hydrogenation.Lead acetate, quinoline (B57606) (Lindlar's catalyst), pyridine derivatives. rsc.org
Precursor The starting alkyne.4-phenyl-2-butyn-1-ol
Product The target unsaturated alcohol.(Z)-4-phenyl-2-buten-1-ol
Solvent The reaction medium.Methanol, ethanol, hexane, water. rsc.org
Hydrogen Pressure Affects reaction rate and hydride formation on the catalyst surface.Typically low pressures (e.g., 1 atm) to favor selectivity. rsc.org
Temperature Influences reaction kinetics.Room temperature to moderate heat.

This table presents generalized conditions for the stereoselective partial hydrogenation of alkynes, applicable to the synthesis of (Z)-4-phenyl-2-buten-1-ol.

Biocatalytic Pathways for Allylic Alcohol Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing chiral molecules, including allylic alcohols. acs.org These enzymatic processes offer significant advantages, such as high enantioselectivity, mild reaction conditions (often in aqueous media at room temperature), and reduced environmental impact. acs.org

The synthesis of this compound can be achieved through the asymmetric reduction of the corresponding α,β-unsaturated ketone, 4-phenylbut-3-en-2-one (more commonly known as benzylideneacetone). This transformation is typically catalyzed by alcohol dehydrogenases (ADHs), which are a class of oxidoreductase enzymes. acs.org

The process involves the transfer of a hydride from a cofactor, usually nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or its reduced form (NADH), to the carbonyl group of the substrate. acs.org Because the cofactor is expensive, it is used in catalytic amounts and continuously regenerated in situ. A common strategy for cofactor recycling is to use a sacrificial co-substrate, such as 2-propanol, which is oxidized to acetone (B3395972) by the same enzyme, thereby regenerating the required NADPH. acs.org

A significant advantage of biocatalysis is the ability to screen large libraries of enzymes or to engineer enzymes through directed evolution to achieve desired activity and stereoselectivity for a specific substrate. acs.org This allows for the production of either the (R)- or (S)-enantiomer of the target alcohol with very high enantiomeric excess (e.e.). The development of robust ADHs that can accept bulky substrates like benzylideneacetone while efficiently utilizing a simple co-substrate is a key area of research that makes these synthetic routes viable on an industrial scale. acs.org

ComponentRole in Biocatalytic SystemExample
Enzyme The biocatalyst that facilitates the stereoselective reduction.Alcohol Dehydrogenase (ADH) from various microbial sources (e.g., Lactobacillus, Rhodococcus).
Substrate The starting ketone.4-phenylbut-3-en-2-one (Benzylideneacetone)
Product The target chiral allylic alcohol.(R)- or (S)-4-phenyl-2-buten-1-ol
Cofactor Provides the reducing equivalents (hydride).NADPH/NADP+ or NADH/NAD+
Cofactor Regeneration System Replenishes the reduced cofactor for continuous catalysis.Sacrificial alcohol (e.g., 2-propanol) and the same ADH.
Reaction Medium The solvent system for the reaction.Aqueous buffer, often with a co-solvent to improve substrate solubility.

This table outlines the key components of a typical biocatalytic system for the asymmetric reduction of a ketone to produce chiral this compound.

Chemical Transformations and Reactivity Profile of 4 Phenyl 2 Buten 1 Ol

Oxidation Reactions and Their Selectivity

The oxidation of 4-phenyl-2-buten-1-ol, a primary allylic alcohol, can be selectively controlled to yield the corresponding aldehyde, 4-phenyl-2-butenal. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid and to preserve the carbon-carbon double bond.

Activated manganese(IV) dioxide (MnO₂) is a widely utilized reagent for the selective oxidation of allylic and benzylic alcohols. jove.comthieme-connect.com This heterogeneous reaction occurs on the surface of the MnO₂ solid and demonstrates high selectivity for activated alcohols over saturated ones. jove.commychemblog.com The mechanism involves an initial addition of the hydroxyl group to the manganese dioxide surface, followed by a radical pathway that benefits from the formation of a resonance-stabilized allylic radical, ultimately yielding the aldehyde. jove.com For this process to be efficient, the reaction is typically conducted in an anhydrous solvent, as water can compete for active sites on the MnO₂ surface. jove.com

Another effective reagent for this transformation is pyridinium (B92312) chlorochromate (PCC). PCC is known for its ability to oxidize primary alcohols to aldehydes with minimal over-oxidation. The reaction is commonly carried out in a solvent such as dichloromethane. Additionally, TEMPO-catalyzed aerobic oxidation presents a modern and greener alternative for the oxidation of allylic alcohols. wiley-vch.de

The selectivity of these reagents ensures that the primary allylic alcohol is converted to the α,β-unsaturated aldehyde without affecting the double bond or the phenyl ring.

Table 1: Selective Oxidation of this compound

Oxidizing Agent Product Typical Conditions Reference(s)
Manganese Dioxide (MnO₂) 4-Phenyl-2-butenal Dichloromethane, Room Temp. mychemblog.com, thieme-connect.com
Pyridinium Chlorochromate (PCC) 4-Phenyl-2-butenal Dichloromethane
TEMPO/NaNO₂/HCl 4-Phenyl-2-butenal Dichloromethane, Air, Room Temp. wiley-vch.de

Hydrogenation and Reduction Pathways to Saturated Analogues

The hydrogenation of this compound can proceed via several pathways, leading to the reduction of the carbon-carbon double bond, the phenyl ring, or both. The product distribution is highly dependent on the catalyst, solvent, and reaction conditions. researchgate.net

Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method to reduce the carbon-carbon double bond, yielding the saturated alcohol, 4-phenyl-1-butanol. quora.com Under more forcing conditions or with specific catalysts like platinum on titania (Pt/TiO₂), both the double bond and the aromatic ring can be reduced. researchgate.net

Studies on the related compound, 4-phenyl-2-butanone, provide insight into the stepwise reduction process. Hydrogenation of 4-phenyl-2-butanone can lead to 4-phenyl-2-butanol (B1222856) (from carbonyl reduction) and 4-cyclohexyl-2-butanone (from ring hydrogenation), with the final product being 4-cyclohexyl-2-butanol. researchgate.net By analogy, the hydrogenation of this compound can be expected to first produce 4-phenyl-1-butanol, which can then be further hydrogenated to 4-cyclohexyl-1-butanol under appropriate conditions. The preparation of optically inactive 4-phenyl-2-butanol has been achieved through the hydrogenation of benzylidene acetone (B3395972), which involves the reduction of both a C=C double bond and a carbonyl group. chemicalbook.com

Table 2: Potential Hydrogenation Products of this compound

Product Bond(s) Reduced Typical Catalyst Reference(s)
4-Phenyl-1-butanol C=C Pd/C quora.com
4-Cyclohexyl-1-butanol C=C and Phenyl Ring Pt/TiO₂, Rh/Al₂O₃ researchgate.net, researchgate.net

Nucleophilic Substitution Reactions of the Hydroxyl Moiety

The hydroxyl group of this compound is a poor leaving group, but it can be converted into a better one, such as a tosylate or a halide, or be protonated under acidic conditions to facilitate nucleophilic substitution. msu.edu As an allylic alcohol, it can undergo substitution via direct (SN1/SN2) or allylic rearrangement (SN1'/SN2') pathways. gacariyalur.ac.in

In a direct SN2 substitution, a nucleophile attacks the carbon bearing the hydroxyl group, leading to inversion of configuration. In an SN1 reaction, a resonance-stabilized allylic carbocation is formed as an intermediate, which can be attacked by a nucleophile at either the α- or γ-position.

The SN1' or SN2' mechanism involves the nucleophile attacking the γ-carbon (C4) of the butenol (B1619263) framework, with the simultaneous shift of the double bond and departure of the leaving group. gacariyalur.ac.inencyclopedia.pub This results in an allylic rearrangement. For instance, the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide (B78521) yields a mixture of 2-buten-1-ol and the rearranged product, 1-buten-3-ol. gacariyalur.ac.inencyclopedia.pub Applying this to this compound, a nucleophilic substitution could yield not only the direct substitution product but also the constitutional isomer, 1-phenyl-1-buten-3-ol. The ratio of these products would depend on factors like the substrate's steric hindrance, the strength of the nucleophile, and the solvent. gacariyalur.ac.in

Isomerization Phenomena within the Butenol Framework

This compound can undergo isomerization reactions, primarily involving the migration of the double bond or the rearrangement of the allylic alcohol into its corresponding carbonyl compound.

Mechanistic Studies of Isomerization Processes

Transition metal-catalyzed isomerization of allylic alcohols is a well-established transformation. Palladium-catalyzed processes are proposed to occur via a "chain-walking" mechanism, which involves a series of migratory insertion and β-hydride elimination steps. organic-chemistry.orgnih.govscience.gov In this mechanism, the catalyst typically remains associated with the substrate throughout the isomerization process. science.govacs.org

Iridium-catalyzed isomerization of primary allylic alcohols to aldehydes proceeds through an intermolecular 1,3-hydrogen shift. acs.orgnih.govnih.gov This involves the formation of an enol or enolate intermediate which then tautomerizes to the more stable aldehyde. nih.gov This pathway would convert this compound into 4-phenylbutanal.

Another mechanistic possibility involves a 1,3-transposition of the hydroxyl group, catalyzed by reagents like methyltrioxorhenium (MTO). This reaction establishes an equilibrium between the isomeric allylic alcohols. iastate.edu

Catalytic Control of Isomerization

The outcome of the isomerization is highly dependent on the choice of catalyst.

Iridium Catalysts: Cationic iridium complexes, such as those developed by Crabtree and Pfaltz, are highly effective for the isomerization of primary allylic alcohols to aldehydes. acs.orgnih.gov Chiral (P,N)-iridium catalysts have been developed to achieve this transformation asymmetrically. rsc.org

Palladium Catalysts: Palladium complexes supported by bisphosphine ligands can efficiently catalyze the isomerization of allylic alcohols to their corresponding carbonyl compounds. organic-chemistry.orgnih.gov A system of Pd/C with triethylamine (B128534) has also been shown to isomerize allylic alcohols, although side reactions like reduction and oxidation can occur. arkat-usa.org

Rhenium Catalysts: Methyltrioxorhenium (MTO) catalyzes the 1,3-transposition of allylic alcohols. iastate.edu For aromatic allylic alcohols, the equilibrium favors the isomer where the double bond is in conjugation with the aromatic ring. iastate.edu

Table 3: Catalytic Isomerization of this compound

Catalyst System Product Type Mechanism Reference(s)
Cationic Iridium Complexes Aldehyde (4-Phenylbutanal) 1,3-Hydrogen Shift acs.org, nih.gov
Palladium/Bisphosphine Complexes Aldehyde (4-Phenylbutanal) Migratory Insertion/β-H Elimination organic-chemistry.org, nih.gov
Methyltrioxorhenium (MTO) Isomeric Allylic Alcohol 1,3-Transposition iastate.edu

Cyclization Reactions and Annulation Strategies (e.g., Prins Cyclization)

The structure of this compound offers possibilities for intramolecular cyclization reactions, although it is not the typical substrate for a classic Prins reaction, which favors homoallylic alcohols. nrochemistry.comjk-sci.com The Prins reaction involves the acid-catalyzed addition of an aldehyde to an alkene. organic-chemistry.org

However, variations of the Prins reaction could involve this compound. One strategy involves the in-situ isomerization of an allylic alcohol to a homoallylic alcohol, which then undergoes a Prins-type cyclization. nih.gov Another approach is the Prins cyclization of allylic ethers, which can be formed from the corresponding alcohol, catalyzed by systems like Iridium/Bi(OTf)₃. nih.gov

The phenyl group can also participate in cyclization reactions. Phenyl radical-mediated intramolecular cyclization is a known process that could potentially be applied to derivatives of this compound. nih.gov Similarly, electrophilic addition to alkyne derivatives of related phenyl-substituted structures can lead to intramolecular cyclization. rsc.org Another relevant strategy is the oxidative nucleophilic aromatic substitution, where a prenyl group on a phenol (B47542) acts as a carbon nucleophile for cyclization, suggesting that the butenol side chain could potentially react with the activated phenyl ring under specific oxidative conditions. nih.gov

Functionalization of the Carbon-Carbon Double Bond

The presence of a carbon-carbon double bond in the structure of this compound opens up a range of possibilities for chemical transformations. This unsaturation allows for the introduction of new functional groups and the construction of more complex molecular architectures. Key reactions involving the double bond include electrophilic additions and coupling reactions.

Electrophilic Additions (e.g., Halogenation)

Electrophilic addition is a fundamental reaction of alkenes, and the double bond in this compound is susceptible to attack by electrophiles. Halogenation, the addition of halogens such as chlorine (Cl₂) or bromine (Br₂), is a classic example of this type of reaction.

While specific studies on the halogenation of this compound are not extensively documented in readily available literature, the reactivity can be inferred from studies on structurally similar compounds, such as cinnamyl alcohol and its derivatives. The electrophilic halogenation of olefins is a cornerstone of organic synthesis, enabling the installation of two stereogenic centers on the carbon-carbon double bond. semanticscholar.orgnih.govrsc.org

Research on cinnamyl alcohols has demonstrated effective enantioselective bromohydroxylation, where water acts as the nucleophile, leading to the formation of optically active bromohydrins. semanticscholar.orgnih.govrsc.org This suggests that in the presence of a halogen and water, this compound would likely undergo a similar transformation to yield a halohydrin. The reaction proceeds via a halonium ion intermediate, which is then attacked by a nucleophile. The regioselectivity and stereoselectivity of this attack can often be controlled by the choice of reagents and reaction conditions.

For instance, studies on the diastereoselective vicinal dichlorination of chiral secondary Z-allylic alcohol derivatives have shown that the electronic and steric environment of the alcohol substituent can influence the diastereoselectivity of the reaction. nih.gov Electron-deficient substituents have been found to promote high diastereoselectivity. nih.gov Furthermore, enzyme-catalyzed halogenation, such as that using chloroperoxidase, has been shown to be effective for the halogenation of trans-cinnamic acid and its derivatives, producing 2-halo-3-hydroxycarboxylic acids. researchgate.net

A related reaction is the synthesis of 3-chloro-4-phenylbutan-2-one (B14708161) from 4-phenyl-3-buten-2-ol (B3023580), which proceeds via an iridium-catalyzed tandem isomerization/C-Cl bond formation. orgsyn.orgorgsyn.org This highlights an alternative pathway where isomerization of the allylic alcohol precedes the halogenation event.

Table 1: Examples of Halogenation Reactions on Related Allylic Alcohols

Substrate AnalogueReagent/CatalystProduct TypeReference
Cinnamyl Alcohols(DHQD)₂PHAL, PhCONHBr, H₂OOptically active bromohydrins semanticscholar.orgnih.govrsc.org
Chiral Secondary Z-Allylic Alcohol DerivativesNot specifiedVicinal dichlorides nih.gov
trans-Cinnamic Acid DerivativesChloroperoxidase, H₂O₂, Cl⁻/Br⁻2-Halo-3-hydroxycarboxylic acids researchgate.net
4-Phenyl-3-buten-2-olIridium catalystα-Chloroketone (after isomerization) orgsyn.orgorgsyn.org

Deoxygenative Coupling Reactions with Enol Ethers

Deoxygenative coupling reactions represent a powerful method for carbon-carbon bond formation, directly utilizing the hydroxyl group of an allylic alcohol. Research has shown that oxovanadium(V) complexes can effectively catalyze the deoxygenative coupling of allylic alcohols with trimethylsilyl (B98337) enol ethers. This reaction yields γ,δ-unsaturated carbonyl compounds in a single step. The process is applicable to both aromatic and aliphatic trimethylsilyl enol ethers. This catalytic system demonstrates the potential for converting this compound into more complex structures by forming a new carbon-carbon bond at the allylic position while removing the hydroxyl group.

Direct Amination of Allylic Alcohol Systems

The direct substitution of the hydroxyl group in allylic alcohols with an amino group is a highly atom-economical method for the synthesis of allylic amines, with water being the only byproduct. An efficient method for this transformation involves the use of an oxovanadium(V) compound with triphenyl siloxide ligands as a catalyst. This catalytic system has been successfully employed in the direct amination of allylic alcohols. This approach provides a direct route to synthesize allylic amines from this compound and various aminating agents.

Another approach for the direct amination of alcohols utilizes a magnetically separable palladium/iron oxide (Pd/Fe₃O₄) catalyst with sulfonamides as the nitrogen source. orgsyn.org This method offers the advantage of an easily recoverable catalyst.

Table 2: Catalytic Systems for Direct Amination of Allylic Alcohols

Catalytic SystemAmine SourceKey FeaturesReference
Oxovanadium(V) with triphenyl siloxide ligandsVarious aminesDirect conversion, water as the only byproduct
Magnetically separable Pd/Fe₃O₄SulfonamidesEfficient, catalyst is easily recoverable orgsyn.org

Stereochemical Aspects and Enantioselective Synthesis of 4 Phenyl 2 Buten 1 Ol

Development of Asymmetric Catalytic Methodologies for Allylic Alcohol Formation

The enantioselective synthesis of allylic alcohols, including 4-phenyl-2-buten-1-ol, has been a major focus of research, leading to the development of various asymmetric catalytic methodologies. These methods aim to produce one enantiomer in excess over the other, a critical aspect for the synthesis of chiral pharmaceuticals and fine chemicals. thieme-connect.compnas.orgscispace.com

One prominent approach involves the asymmetric reduction of α,β-unsaturated ketones. For instance, the reduction of (E)-4-phenyl-3-buten-2-one using sodium borohydride (B1222165) can produce racemic 4-phenyl-3-buten-2-ol (B3023580). orgsyn.orgorgsyn.org To achieve enantioselectivity, chiral reducing agents or catalysts are employed.

Transition metal catalysis has emerged as a powerful tool for the enantioselective synthesis of allylic alcohols. thieme-connect.compnas.org Catalytic systems based on iridium, rhodium, ruthenium, nickel, and palladium have been successfully applied. thieme-connect.comscispace.comorganic-chemistry.org For example, a highly enantioselective method for the catalytic reductive coupling of alkynes and aldehydes using a Ni(cod)₂ catalyst with a chiral phosphine (B1218219) ligand, (+)-(neomenthyl)diphenylphosphine (NMDPP), has been reported to produce allylic alcohols with high enantiomeric excess (ee). organic-chemistry.org

Organocatalysis provides an alternative to metal-based systems. Chiral organocatalysts, such as amino-catalysts, have been utilized in the enantioselective functionalization of aldehydes and enones to generate allylic alcohols with excellent enantioselectivities. pnas.org

Another strategy is the kinetic resolution of racemic allylic alcohols. This can be achieved through enzymatic or chemo-catalytic methods. For example, lipase-catalyzed transesterification has been used for the enantiomeric resolution of racemic 1-phenyl-3-buten-1-ol, a structurally related compound.

Here is an interactive table summarizing various catalytic systems for the synthesis of allylic alcohols:

Table 1: Catalytic Systems for Asymmetric Allylic Alcohol Synthesis
Catalyst System Reactants Product Type Enantiomeric Excess (ee) Reference
Ni(cod)₂ / (+)-NMDPP / Et₃B Alkyne and Aldehyde Trisubstituted allylic alcohol Up to 96% organic-chemistry.org
Amino-catalyst α,β-Unsaturated aldehyde Allylic alcohol 87-99% pnas.org
Ir/f-phamidol β-Alkynyl α,β-unsaturated ketone Chiral alcohol High researchgate.net

Diastereoselective Control in Reactions Involving this compound

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. msu.edu In reactions involving this compound or its derivatives, controlling diastereoselectivity is crucial when a new stereocenter is created.

The isomerization of allylic alcohols is a key reaction where diastereoselectivity can be controlled. Iridium-catalyzed isomerization of primary allylic alcohols has been shown to proceed with high diastereoselectivity, providing access to specific stereoisomers of steroidal side chains. acs.org The diastereoselectivity in these reactions is influenced by the substituents on the allylic alcohol, with aryl groups generally leading to high levels of control. acs.org

Intramolecular allylation reactions also demonstrate the importance of diastereoselective control. For example, the reaction of (α-hydroxyhexyl)dimethylallylsilane with aldehydes in the presence of a Lewis acid like boron trifluoride etherate can produce allylation products with high diastereoselectivity, often exceeding 100:1 in favor of the syn adduct. acs.org

The following table presents examples of reactions where diastereoselectivity is a key factor:

Table 2: Examples of Diastereoselective Reactions
Reaction Type Catalyst/Reagent Substrate Product Diastereoselectivity Reference
Isomerization Iridium Catalyst Primary Allylic Alcohol High (Aryl Substituted) acs.org
Intramolecular Allylation Boron Trifluoride Etherate (α-hydroxyhexyl)dimethylallylsilane and Aldehyde >100:1 (syn adduct) acs.org

Enantiomeric Resolution Techniques

Enantiomeric resolution is a process for separating a racemic compound into its individual enantiomers. For allylic alcohols like this compound, several techniques can be employed.

Kinetic resolution is a widely used method. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. This can be achieved through enzymatic or non-enzymatic catalysis. Lipases are commonly used enzymes for the kinetic resolution of alcohols through transesterification. For instance, Pseudomonas cepacia lipase (B570770) has been effectively used to resolve racemic 1-phenyl-3-buten-1-ol.

Dynamic kinetic resolution (DKR) is an advanced technique that combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. thieme-connect.com This allows for a theoretical yield of 100% for the desired enantiomer. Iridium-catalyzed asymmetric dynamic kinetic resolution has been successfully applied to racemic secondary alcohols. thieme-connect.com

Chromatographic methods, particularly chiral High-Performance Liquid Chromatography (HPLC), are also essential for both the analytical determination of enantiomeric excess and the preparative separation of enantiomers.

Influence of Ligand and Catalyst Architecture on Stereochemical Outcomes

In transition metal-catalyzed reactions, the bite angle, steric bulk, and electronic properties of the ligand are critical factors. For example, in the nickel-catalyzed reductive coupling of alkynes and aldehydes, the use of the (+)-(neomenthyl)diphenylphosphine (NMDPP) ligand was found to be crucial for achieving high enantioselectivity. organic-chemistry.org The steric and electronic properties of this ligand are credited for the observed high degree of stereocontrol. organic-chemistry.org

Similarly, in palladium-catalyzed allylic alkylations, the choice of the chiral ligand is paramount. BINOL-based chiral phosphoric acids have been used in combination with palladium catalysts to control the enantioselectivity of the reaction. thieme-connect.com The catalyst architecture is hypothesized to bring the reacting species into close proximity in a specific orientation, thereby favoring the formation of one enantiomer. thieme-connect.com

The following table illustrates the impact of different ligands on stereoselectivity:

Table 3: Influence of Ligands on Enantioselectivity
Metal Ligand Reaction Type Achieved Enantioselectivity Reference
Nickel (+)-NMDPP Reductive Coupling Up to 96% ee organic-chemistry.org
Palladium BINOL-based Phosphoric Acid Allylic Alkylation Not specified thieme-connect.com
Iridium Chiral Spiro Iridium Catalyst Asymmetric Hydrogenation High researchgate.net

Stereoselectivity in Sequential Reactions

Stereoselectivity is also a critical consideration in sequential or tandem reactions where multiple chemical transformations occur in a single pot. The stereochemical outcome of one step can significantly influence the subsequent steps.

Another example is the tandem isomerization/asymmetric transfer hydrogenation of secondary allylic alcohols catalyzed by ruthenium complexes. core.ac.uk In this process, the allylic alcohol first undergoes isomerization to a ketone, which is then asymmetrically reduced to a chiral secondary alcohol. The stereoselectivity of the final product is determined in the asymmetric transfer hydrogenation step.

4 Phenyl 2 Buten 1 Ol As a Synthetic Intermediate and Derivatization Chemistry

Role in the Synthesis of Complex Organic Scaffolds

4-Phenyl-2-buten-1-ol serves as a crucial starting material for the synthesis of various complex organic structures. Its allylic alcohol functionality is particularly reactive and allows for its use in a variety of coupling and cyclization reactions. For instance, it can be used in the synthesis of 4,5-disubstituted 2-aminothiazoles. A notable example is the large-scale synthesis of 5-benzyl-4-methyl-2-aminothiazolium hydrochloride, where 4-phenyl-3-buten-2-ol (B3023580), an isomer of this compound, is generated from (E)-4-phenyl-3-buten-2-one via reduction with sodium borohydride (B1222165). orgsyn.org The resulting allylic alcohol is then utilized in an iridium-catalyzed tandem isomerization and C-Cl bond formation to yield an α-chloroketone, which is subsequently converted to the desired 2-aminothiazolium salt. orgsyn.org This multi-step synthesis, which proceeds without the need for purification by column chromatography, highlights the utility of this structural motif in building complex heterocyclic scaffolds. orgsyn.org

The versatility of this compound extends to its use in palladium-catalyzed reactions for the functionalization of C(alkenyl)-H bonds. nih.gov This methodology allows for the direct formation of C-C bonds from the olefinic part of the molecule, providing a direct route to more elaborate structures. nih.gov The ability to functionalize the double bond in a controlled manner opens up pathways to a diverse array of complex molecules, including those with applications in materials science and pharmaceuticals.

Preparation of Functionalized Derivatives (e.g., Ethers, Halogenated Compounds)

The hydroxyl group and the double bond in this compound are key sites for derivatization, enabling the synthesis of a wide range of functionalized compounds such as ethers and halogenated derivatives. The hydroxyl group can undergo standard reactions like etherification. For example, the synthesis of cis-4-benzyloxy-2-buten-1-ol, an ether derivative, has been reported. lookchem.com This derivative is also a valuable intermediate in organic synthesis. lookchem.com

The double bond allows for addition reactions, leading to halogenated compounds. For instance, the reaction of 4-phenyl-3-buten-2-ol with a chlorine source in the presence of an iridium catalyst leads to the formation of 3-chloro-4-phenylbutan-2-one (B14708161). orgsyn.org This transformation involves an initial isomerization of the double bond followed by chlorination.

The reactivity of the allylic alcohol moiety also allows for substitution reactions where the hydroxyl group can be replaced by other functional groups. This versatility makes this compound and its isomers valuable precursors for a variety of functionalized molecules.

Comparative Reactivity and Utility with Structural Analogues

The reactivity of this compound can be better understood by comparing it with its structural analogues. The presence of the phenyl group significantly influences its stability and reactivity compared to simple aliphatic butenols like 3-buten-1-ol. The phenyl group provides electronic stabilization to the double bond and the adjacent carbocationic intermediates that may form during reactions.

Compared to its isomer, 4-phenyl-3-buten-2-ol, the position of the hydroxyl group and the double bond dictates the regioselectivity of certain reactions. ontosight.ai For instance, in the iridium-catalyzed isomerization/chlorination mentioned earlier, the starting material is 4-phenyl-3-buten-2-ol. orgsyn.org

The reactivity can also be compared to its alkyne analogue, 4-phenyl-2-butyn-1-ol. nih.gov The triple bond in the alkyne is generally more reactive towards certain electrophilic additions and can be selectively hydrogenated to the corresponding alkene, providing a synthetic route to this compound.

The table below provides a comparison of the physical properties of this compound and some of its structural analogues.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
This compoundC₁₀H₁₂O148.20Phenyl group, C=C double bond, primary alcohol
4-Phenyl-3-buten-2-olC₁₀H₁₂O148.20Phenyl group, C=C double bond, secondary alcohol
1-Phenyl-3-buten-1-olC₁₀H₁₂O148.20Phenyl group, C=C double bond, benzylic alcohol
4-Phenyl-2-butyn-1-olC₁₀H₁₀O146.19Phenyl group, C≡C triple bond, primary alcohol
3-Buten-1-olC₄H₈O72.11C=C double bond, primary alcohol (aliphatic)

Data sourced from PubChem and other chemical databases. ontosight.ainih.govnih.gov

Exploration of Downstream Transformations and Building Block Applications

The synthetic utility of this compound extends to a variety of downstream transformations, establishing it as a versatile building block in organic synthesis. cymitquimica.com The functional groups present in the molecule can be manipulated to create a diverse range of products.

For example, the hydroxyl group can be oxidized to the corresponding aldehyde, 4-phenyl-2-butenal, which is another valuable synthetic intermediate. nist.gov This aldehyde can then participate in various reactions, such as aldol (B89426) condensations or Wittig reactions, to further elongate the carbon chain and introduce additional functionality.

The double bond can be subjected to various transformations, including epoxidation to form oxiranes, which are versatile intermediates for the synthesis of diols and other functionalized compounds. Dihydroxylation of the double bond can lead to the formation of diols, which are important structural motifs in many natural products and pharmaceuticals.

Furthermore, the entire 4-phenyl-2-butenyl moiety can be incorporated into larger molecules through coupling reactions. As a building block, it provides a C4 unit with a phenyl group, which can be advantageous in the synthesis of pharmaceuticals and other biologically active compounds. ontosight.ai The ability to perform these transformations makes this compound a valuable tool for chemists seeking to construct complex molecular architectures.

Mechanistic Investigations and Computational Modeling of 4 Phenyl 2 Buten 1 Ol Reactivity

Elucidation of Reaction Pathways and Intermediates

The reactivity of 4-phenyl-2-buten-1-ol is largely dictated by its functional groups: the hydroxyl group, the carbon-carbon double bond, and the phenyl ring. Mechanistic insights can be inferred from studies on related molecules.

A key reaction pathway for related compounds is hydrogenation. The hydrogenation of 4-phenyl-2-butanone over a Platinum/Titanium dioxide (Pt/TiO₂) catalyst reveals two distinct routes to the fully saturated product, 4-cyclohexyl-2-butanol. researchgate.net The reaction proceeds through two primary intermediates:

4-Phenyl-2-butanol (B1222856) (PBL) , formed by the hydrogenation of the carbonyl group.

4-Cyclohexyl-2-butanone (CBN) , resulting from the hydrogenation of the aromatic ring. researchgate.net

This suggests that the hydrogenation of this compound would likely proceed via initial reduction of the double bond to form 4-phenyl-1-butanol, followed by hydrogenation of the phenyl ring.

Another relevant transformation is isomerization. Studies on the related isomer, 4-phenyl-3-buten-2-ol (B3023580), show that it can undergo isomerization, highlighting the potential for the double bond to migrate along the carbon chain under certain catalytic conditions. researchgate.net

Role of Catalysts in Reaction Mechanisms

Catalysts are essential in directing the reaction of this compound and its analogues toward desired products by lowering the activation energy of specific pathways.

Hydrogenation Catalysts: In the hydrogenation of 4-phenyl-2-butanone, a 4% Pt/TiO₂ catalyst plays a pivotal role. researchgate.net The solvent choice significantly impacts selectivity. In non-polar solvents like n-hexane, the reaction favors hydrogenation of the aromatic ring first, suggesting that the phenyl group's adsorption on the catalyst surface is preferred. Conversely, in more polar solvents like 2-propanol, hydrogenation of the carbonyl group is more prominent. researchgate.net This demonstrates that the catalyst-solvent interaction governs the orientation of the reactant on the catalyst surface, thereby controlling which functional group is reduced first.

Isomerization and Amination Catalysts: Research on the direct amination of allylic alcohols has shown that oxovanadium(V) compounds can serve as efficient catalysts. researchgate.net For related isomers like 4-phenyl-3-buten-2-ol, these catalysts can facilitate nucleophilic substitution at the allylic position. researchgate.net Zeolite catalysts have also been employed for nucleophilic substitution reactions in allylic alcohols. researchgate.net In other transformations, iridium catalysts like [Cp*IrCl₂]₂ have been used to catalyze tandem isomerization and subsequent bond formation reactions.

Asymmetric Catalysis: For asymmetric reactions, nickel complexes bearing chiral diphosphine ligands, such as (S)-Tol-MeO-BIPHEP, are effective for the allylic alkylation of related compounds. researchgate.net These catalysts create a chiral environment around the substrate, enabling the formation of one enantiomer in excess. Copper-based catalysts have also been explored for asymmetric allylic alkylation (AAA) with related substrates like 4-phenyl-1-butene. acs.org

Application of Density Functional Theory (DFT) in Predicting Reaction Behavior

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for elucidating reaction mechanisms, predicting the stability of intermediates and transition states, and understanding catalyst-substrate interactions where experimental data is scarce.

DFT has also revealed the importance of subtle, non-covalent interactions. In some catalytic systems, calculations have shown that hydrogen bonding between the allylic alcohol substrate, the solvent, and the catalyst can significantly influence the reaction pathway. researchgate.net By modeling the energies of different potential pathways and intermediates, DFT can predict which reaction products are more likely to form under specific conditions, guiding the rational design of new catalysts and reaction protocols.

Kinetic and Thermodynamic Analysis of Transformations

Kinetic and thermodynamic analyses provide quantitative insights into reaction rates and product stability. A detailed kinetic model has been developed for the hydrogenation of 4-phenyl-2-butanone, which serves as an excellent proxy for understanding the transformations of this compound. researchgate.net

The study revealed that the reaction pathway is highly dependent on the solvent, a classic example of kinetic versus thermodynamic control.

Kinetic Control: In alkane solvents like n-hexane, the initial rate of aromatic ring hydrogenation is faster than that of carbonyl group hydrogenation. This leads to 4-cyclohexyl-2-butanone as the primary intermediate. This pathway is considered the kinetically favored route under these conditions. researchgate.net

Thermodynamic Control: The relative stability of the intermediates and the reversibility of the reaction steps can lead to a different product distribution over time.

The influence of the solvent on the reaction kinetics is clearly demonstrated by comparing the reaction progress in n-hexane and 2-propanol.

Table 1: Product Composition Over Time in Hydrogenation of 4-Phenyl-2-butanone This interactive table shows the mole percent (mol%) of reactants and products over time during the hydrogenation of 4-phenyl-2-butanone in two different solvents, highlighting the kinetic differences. researchgate.net

Reaction Time (min)Solvent4-Phenyl-2-butanone (mol%)4-Phenyl-2-butanol (mol%)4-Cyclohexyl-2-butanone (mol%)4-Cyclohexyl-2-butanol (mol%)
0n-Hexane100000
50n-Hexane5053510
100n-Hexane2084230
200n-Hexane553060
02-Propanol100000
502-Propanol4540510
1002-Propanol1560520
2002-Propanol258337

Product selectivity at a specific conversion point further quantifies these differences.

Table 2: Product Selectivity at 15% Conversion This table shows the selectivity towards different products during the hydrogenation of 4-phenyl-2-butanone in various alkane solvents, calculated at 15% conversion. researchgate.net

SolventSelectivity to 4-Phenyl-2-butanol (%)Selectivity to 4-Cyclohexyl-2-butanone (%)Selectivity to 4-Cyclohexyl-2-butanol (%)
n-Pentane10855
n-Hexane12826
n-Heptane15787
n-Octane18748

This kinetic analysis, supported by a rigorous mathematical model, demonstrates that solvent choice directly influences reactant adsorption and, consequently, reaction selectivity. researchgate.net Such models are crucial for optimizing reaction conditions to maximize the yield of a desired product, whether it is the kinetically or thermodynamically favored one.

Advanced Analytical Characterization in Research Contexts for 4 Phenyl 2 Buten 1 Ol and Its Derivatives

Spectroscopic Techniques for Structural Confirmation (NMR, IR, UV-Vis)

Spectroscopy is the cornerstone for the structural elucidation of organic molecules like 4-Phenyl-2-buten-1-OL. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the compound's atomic framework and electronic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for determining the precise structure of this compound. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

For the related compound, (Z)-2-(trichlorosilyloxy)-4-phenyl-2-butene, ¹H NMR spectral data shows characteristic peaks corresponding to its specific structure. rsc.org For example, the methyl protons appear as a singlet at δ 2.35 ppm, the benzylic protons as a doublet at δ 3.41 ppm, and the olefinic proton as a triplet at δ 4.95 ppm. rsc.org The aromatic protons appear as a multiplet in the δ 7.15-7.33 ppm range. rsc.org In the analysis of 4-phenyl-2-butanol (B1222856), a saturated derivative, a characteristic peak for the methyl group protons is observed at δ 1.18 ppm. rsc.org

Interactive Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

Functional Group Representative Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
Aromatic Protons 7.15 - 7.33 m (multiplet) - rsc.org
Olefinic Protons ~5.8 m (multiplet) -
Carbinol Proton (-CH-OH) ~4.3 d (doublet) ~6.7 rsc.org
Benzylic Protons (-CH₂-Ph) 3.41 d (doublet) 7.3 rsc.org

Note: Exact chemical shifts and coupling constants can vary based on the specific derivative, solvent, and instrument used.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions would be a broad band for the O-H stretch of the alcohol, C=C stretching for the alkene and aromatic ring, and C-O stretching. The NIST Chemistry WebBook provides IR spectral data for related compounds such as 4-phenyl-2-butanone, which shows a strong carbonyl (C=O) absorption. nist.gov For an alcohol like this compound, this would be replaced by the characteristic hydroxyl group peak.

Interactive Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Frequency Range (cm⁻¹) Intensity
O-H Stretch (Alcohol) 3200-3600 Strong, Broad
C-H Stretch (Aromatic) 3000-3100 Medium
C-H Stretch (Alkene) 3010-3095 Medium
C=C Stretch (Aromatic) 1450-1600 Medium, variable
C=C Stretch (Alkene) 1640-1680 Medium, variable

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the conjugated systems within a molecule. The phenyl group and the adjacent double bond in this compound constitute a chromophore that absorbs UV light. The NIST WebBook contains UV/Visible spectral data for the related compound 4-phenyl-3-buten-2-one (B7806413). nist.gov In a research context, UV-Vis spectrophotometry has been used to monitor the progress of reactions involving derivatives like 4-phenyl-2-butanol by tracking the absorbance of a cofactor like NADPH at 340 nm. rsc.org

Chromatographic Methods for Purity Assessment and Isomer Separation (GC, LC, HPLC)

Chromatography is essential for separating this compound from reaction byproducts and starting materials, thus assessing its purity. It is also the primary method for separating its geometric (cis/trans) and optical (R/S) isomers.

Gas Chromatography (GC) GC is well-suited for the analysis of volatile compounds like this compound and its derivatives. The NIST WebBook indicates the availability of GC data for related structures like 4-phenyl-2-buten-1-al. nist.gov In quality control, GC is used to determine the purity of samples, with assays for related compounds like 4-Phenyl-1-buten-4-ol specifying a purity of >96%. thermofisher.com Research applications include monitoring the oxidation of (E)-4-phenyl-3-buten-2-ol, where the reactants and products are separated and quantified by GC. wiley-vch.de

Liquid Chromatography (LC) and High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique used for both purity assessment and preparative separation. For instance, the purity of 4-Phenyl-3-buten-2-ol (B3023580) has been reported as >95% as determined by HPLC. lgcstandards.com A crucial application of HPLC is the separation of enantiomers. Chiral HPLC columns can resolve the (R) and (S) enantiomers of related chiral alcohols, such as 1-Phenyl-3-buten-1-ol. This separation is critical in stereoselective synthesis, allowing for the determination of enantiomeric excess.

High-Resolution Mass Spectrometry for Molecular Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This allows for the determination of the elemental composition of the parent molecule and its fragments.

For this compound (C₁₀H₁₂O), the calculated exact mass is 148.088815 Da. nih.govechemi.com HRMS analysis of a synthesized sample should yield a molecular ion peak that matches this value to within a few parts per million (ppm), providing unambiguous confirmation of the molecular formula. In research, HRMS is routinely used to identify newly synthesized compounds, such as in the characterization of substituted 1,3-dienes derived from allylic alcohols. rsc.org

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray Diffraction (XRD) analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and stereochemistry.

The application of XRD to this compound itself is not widely documented in the literature, which is likely because the compound is often an oil or low-melting solid. thermofisher.com However, if a suitable crystalline derivative of this compound can be prepared (e.g., through esterification with a carboxylic acid that promotes crystallization), XRD would provide an unequivocal confirmation of its atomic arrangement and relative or absolute stereochemistry. This technique remains the gold standard for solid-state structural elucidation in chemical research. rsc.org

Table of Mentioned Compounds

Compound Name Molecular Formula
This compound C₁₀H₁₂O
4-phenyl-2-butanol C₁₀H₁₄O
4-phenyl-2-butanone C₁₀H₁₂O
(E)-4-phenyl-3-buten-2-one C₁₀H₁₀O
(Z)-2-(trichlorosilyloxy)-4-phenyl-2-butene C₁₀H₁₁Cl₃OSi
4-phenyl-2-buten-1-al C₁₀H₁₀O
4-Phenyl-1-buten-4-ol C₁₀H₁₂O
(E)-4-phenyl-3-buten-2-ol C₁₀H₁₂O
1-Phenyl-3-buten-1-ol C₁₀H₁₂O

Future Research Trajectories and Emerging Paradigms in 4 Phenyl 2 Buten 1 Ol Chemistry

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing focus on environmental stewardship is driving the development of sustainable and green synthetic methodologies for producing 4-Phenyl-2-buten-1-OL. A primary objective is to design processes that are not only efficient but also minimize environmental impact. Key areas of advancement include biocatalysis, the utilization of renewable feedstocks, and the implementation of atom-economical reaction pathways.

Biocatalysis, for instance, offers a promising green alternative to traditional chemical synthesis. The enzymatic reduction of prochiral ketones to optically active alcohols is a well-established green method. While direct biocatalytic routes to this compound are still under exploration, the successful asymmetric bioreduction of the related compound 4-phenyl-2-butanone to (S)-4-phenyl-2-butanol highlights the potential of this approach. Such enzymatic processes often occur under mild conditions in aqueous media, significantly reducing the need for harsh reagents and organic solvents.

The principles of atom economy, which advocate for maximizing the incorporation of all materials used in the process into the final product, are also central to developing sustainable syntheses. Researchers are exploring catalytic reactions that proceed with high atom economy, such as addition and isomerization reactions, to minimize the generation of byproducts.

Furthermore, the shift towards renewable feedstocks is a critical aspect of green chemistry. Investigating pathways to synthesize this compound from bio-based starting materials, derived from sources like lignin (B12514952) or other plant-based precursors, is an active area of research. This approach aims to reduce the reliance on petrochemicals and create a more sustainable chemical value chain.

Design and Discovery of Novel Catalytic Systems for Enhanced Selectivity

Achieving high levels of selectivity—enantioselectivity, diastereoselectivity, and regioselectivity—is a paramount goal in the synthesis of complex molecules like this compound. The development of novel catalytic systems is at the forefront of efforts to control the stereochemical and constitutional outcome of chemical reactions.

For the synthesis of chiral this compound, the design of new enantioselective catalysts is crucial. Research is focused on developing transition metal complexes with chiral ligands that can effectively control the stereochemistry of the product. For instance, in the hydrogenation of related unsaturated ketones, the choice of catalyst and solvent has been shown to significantly influence the selectivity of the reaction. Similar principles can be applied to the asymmetric reduction of corresponding aldehydes or ketones to produce enantiomerically enriched this compound.

Moreover, controlling the regioselectivity in reactions involving the double bond of this compound is another key challenge. Novel catalytic systems are being designed to direct reactions to a specific position on the molecule, enabling the synthesis of a wide range of functionalized derivatives. For example, catalysts that can selectively functionalize the allylic position without affecting the double bond or the aromatic ring are of significant interest.

The table below summarizes some of the catalytic approaches being explored to enhance selectivity in reactions related to the synthesis of phenyl-substituted butenols.

Catalyst TypeReaction TypeSelectivity GoalPotential Application for this compound
Chiral Transition Metal ComplexesAsymmetric HydrogenationEnantioselectivitySynthesis of chiral this compound
Biocatalysts (e.g., enzymes)Asymmetric ReductionEnantioselectivityGreen synthesis of enantiopure this compound
Supported Metal CatalystsSelective HydrogenationChemoselectivityReduction of the double bond without affecting the phenyl ring
OrganocatalystsAsymmetric EpoxidationEnantioselectivitySynthesis of chiral epoxy derivatives of this compound

Integration of Machine Learning and AI in Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis. These powerful computational tools are being increasingly employed to predict reaction outcomes, optimize reaction conditions, and even discover novel reaction pathways. For the chemistry of this compound, AI and ML hold the potential to accelerate the development of efficient and selective synthetic methods.

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the yield and selectivity of a reaction under a given set of conditions. This predictive capability can significantly reduce the number of experiments required to optimize a synthesis, saving time and resources. For instance, an ML model could be developed to predict the optimal catalyst, solvent, and temperature for the asymmetric synthesis of this compound with high enantiomeric excess.

The table below illustrates the potential applications of AI and ML in the context of this compound chemistry.

AI/ML ApplicationDescriptionPotential Impact on this compound Chemistry
Reaction Outcome PredictionML models predict the yield, selectivity, and byproducts of a reaction.Faster optimization of synthetic routes to this compound.
Retrosynthesis PlanningAI algorithms propose synthetic pathways to a target molecule.Discovery of novel and more efficient syntheses of this compound and its derivatives.
Catalyst DesignML models can predict the performance of new catalysts.Accelerated discovery of highly selective catalysts for the synthesis of this compound.
High-Throughput ScreeningAI guides the selection of experiments in high-throughput screening.Efficient identification of optimal reaction conditions from a large parameter space.

Advanced In-Situ Spectroscopic Techniques for Mechanistic Elucidation

A deep understanding of reaction mechanisms is fundamental to the rational design of new synthetic methods and catalysts. Advanced in-situ spectroscopic techniques are powerful tools that allow chemists to monitor chemical reactions in real-time, providing valuable insights into the transient intermediates and transition states that govern the reaction pathway.

For reactions involving this compound, techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and in-situ nuclear magnetic resonance (NMR) spectroscopy can be employed to study reaction kinetics and identify key intermediates. For example, in-situ FTIR could be used to monitor the consumption of starting materials and the formation of products during a catalytic reaction, providing data to determine the reaction rate and order.

Operando spectroscopy, which combines in-situ spectroscopic measurements with simultaneous catalytic activity and selectivity measurements, is particularly valuable for studying catalytic processes. This approach can help to establish structure-activity relationships and elucidate the role of the catalyst in the reaction mechanism.

The application of these advanced spectroscopic techniques to the study of this compound chemistry is expected to provide a wealth of information that will guide the development of more efficient and selective synthetic methods.

Exploration of New Applications in Materials Science and Fine Chemical Synthesis

This compound, with its combination of a phenyl group, a double bond, and a hydroxyl group, is a versatile building block for the synthesis of a wide range of valuable molecules. Future research will continue to explore new applications of this compound in materials science and fine chemical synthesis.

In materials science, the double bond in this compound can be utilized for polymerization reactions, leading to the formation of novel polymers with unique properties. The presence of the phenyl group can impart thermal stability and other desirable characteristics to the resulting materials. For instance, this compound could be a monomer for the synthesis of specialty polymers used in coatings, adhesives, or electronic materials.

In the realm of fine chemical synthesis, this compound serves as a key intermediate for the production of pharmaceuticals, fragrances, and other high-value chemicals. For example, its saturated analogue, 4-phenyl-2-butanol (B1222856), is a known precursor in the synthesis of certain drugs. The functional groups of this compound can be readily transformed into other functionalities, making it a valuable starting material for the synthesis of complex molecular architectures. The fragrance industry also utilizes structurally similar compounds, suggesting potential applications for this compound and its derivatives as aroma chemicals.

The continued exploration of the reactivity of this compound is expected to uncover new synthetic transformations and lead to the development of novel materials and fine chemicals with a wide range of applications.

Q & A

Basic: What are the established synthetic routes for 4-Phenyl-2-buten-1-OL, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of this compound typically involves aldol condensation or Grignard reactions. For example:

  • Aldol Condensation: Reacting benzaldehyde with crotonaldehyde under basic conditions (e.g., NaOH) can yield the target compound. Temperature control (0–5°C) is critical to minimize side reactions like polymerization .
  • Grignard Addition: A phenyl Grignard reagent reacting with 2-buten-1-ol derivatives may produce the compound. Anhydrous conditions and slow reagent addition improve yields .

Key Variables:

  • Catalyst Selection: Base catalysts (e.g., KOH) may favor aldol pathways, while Lewis acids (e.g., BF₃) can enhance stereoselectivity.
  • Solvent Choice: Polar aprotic solvents (e.g., THF) improve reagent solubility, while non-polar solvents reduce byproduct formation.

Advanced: How can enantioselective synthesis of this compound be optimized for high optical purity?

Methodological Answer:
Enantioselective synthesis requires chiral catalysts or auxiliaries:

  • Asymmetric Catalysis: Use chiral ligands like BINAP with transition metals (e.g., Ru) in hydrogenation reactions. For example, hydrogenating 4-Phenyl-2-buten-1-one with a Ru-BINAP complex can yield the alcohol with >90% enantiomeric excess (ee) .
  • Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, enabling separation. Reaction conditions (pH 7–8, 30°C) and solvent (hexane/isopropanol) are critical for enzyme activity .

Data Contradiction Note:
Conflicting ee values in literature may arise from impurities in starting materials or variations in catalyst loading. Validate results via chiral HPLC (e.g., Chiralpak AD-H column) and cross-reference with circular dichroism (CD) spectra .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 5.6–6.2 ppm (vinyl protons) and δ 4.2–4.5 ppm (hydroxyl-bearing CH₂) confirm the structure. Integration ratios distinguish allylic protons from aromatic signals .
    • ¹³C NMR: Carbons adjacent to the hydroxyl group appear at δ 60–70 ppm, while aromatic carbons resonate at δ 125–140 ppm .
  • IR Spectroscopy: A broad O-H stretch (~3350 cm⁻¹) and C=C absorption (~1640 cm⁻¹) are diagnostic .

Validation Tip: Compare data with computational simulations (e.g., DFT calculations) to resolve ambiguities in peak assignments .

Advanced: How can researchers address discrepancies in reported biological activities of this compound?

Methodological Answer:
Contradictory bioactivity data often stem from:

  • Purity Variations: Impurities (e.g., isomers) may confound results. Validate compound purity via GC-MS or HPLC before biological assays .
  • Assay Conditions: Differences in cell lines (e.g., HepG2 vs. HEK293) or solvent carriers (DMSO vs. ethanol) affect outcomes. Standardize protocols using guidelines from (e.g., triplicate runs, positive/negative controls) .

Case Study:
If one study reports cytotoxicity (IC₅₀ = 10 μM) and another shows no effect, re-evaluate using a shared cell line (e.g., MCF-7) and identical exposure times (24–48 hours). Use apoptosis markers (e.g., Annexin V) to confirm mechanisms .

Basic: What are the best practices for handling and storing this compound in laboratory settings?

Methodological Answer:

  • Storage: Keep in amber glass bottles under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Desiccants (e.g., silica gel) minimize moisture uptake .
  • Safety Protocols:
    • Use nitrile gloves and fume hoods (face velocity ≥100 ft/min) during synthesis .
    • Dispose of waste via certified chemical disposal services to avoid environmental contamination .

Emergency Measures:
In case of skin contact, rinse immediately with 10% ethanol solution followed by water to neutralize reactive intermediates .

Advanced: How does the structural conformation of this compound influence its stability under varying pH conditions?

Methodological Answer:
The compound’s stability is pH-dependent due to its allylic hydroxyl group:

  • Acidic Conditions (pH < 3): Protonation of the hydroxyl group leads to dehydration, forming 4-Phenyl-1,3-butadiene. Monitor via TLC (silica gel, hexane:EtOAc 8:2) .
  • Basic Conditions (pH > 10): Deprotonation accelerates oxidation. Stabilize with antioxidants (e.g., BHT) and conduct UV-Vis spectroscopy (λ = 270 nm) to track degradation .

Experimental Design:
Perform accelerated stability studies (40°C/75% RH) over 30 days. Use Arrhenius kinetics to extrapolate shelf-life under standard conditions .

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